molecular formula C22H17ClN2O2S B2958853 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine CAS No. 895647-33-3

3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine

Cat. No.: B2958853
CAS No.: 895647-33-3
M. Wt: 408.9
InChI Key: YRFAUKQXLFFGPE-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chloroquinoline with benzenesulfonyl chloride in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine
  • 3-(benzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine

Uniqueness

3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine is unique due to the presence of the chlorine atom at the 6-position, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents at the same position .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-15-7-10-17(11-8-15)25-22-19-13-16(23)9-12-20(19)24-14-21(22)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFAUKQXLFFGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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